R110 azide, 6-isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

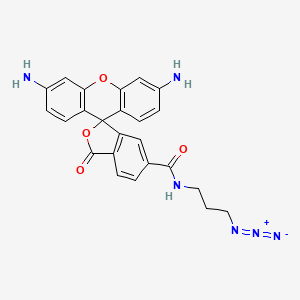

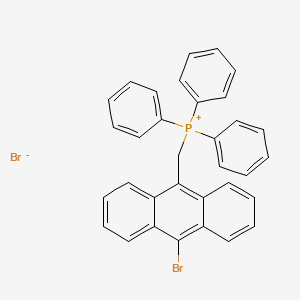

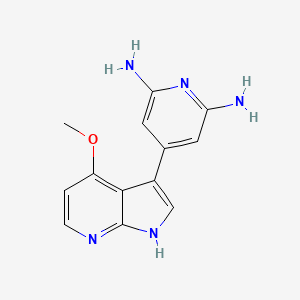

R110 azide, 6-isomer, also known as rhodamine 110 azide, is a fluorescent dye with an azide functional group. This compound is a pure 6-isomer of rhodamine 110 and is used extensively in click chemistry due to its ability to form stable triazole linkages with alkynes. It is more photostable than fluorescein and can replace other dyes like DyLight 488 and fluorescein amidite (FAM) in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: R110 azide, 6-isomer is synthesized by introducing an azide group into the rhodamine 110 molecule. The synthesis typically involves the following steps:

Nitration: Rhodamine 110 is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amines.

Azidation: The amines are then converted to azides using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and photophysical properties .

Analyse Chemischer Reaktionen

Types of Reactions: R110 azide, 6-isomer primarily undergoes click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form triazoles. This reaction is highly efficient and selective.

Common Reagents and Conditions:

Reagents: Alkynes, copper(I) catalysts, and sodium ascorbate.

Conditions: The reaction is typically carried out in polar organic solvents like DMSO or dimethylformamide (DMF) at room temperature.

Major Products: The major product formed from the reaction of this compound with alkynes is a stable triazole linkage, which retains the fluorescent properties of the rhodamine dye .

Wissenschaftliche Forschungsanwendungen

R110 azide, 6-isomer has a wide range of applications in scientific research:

Chemistry: Used as a labeling reagent in click chemistry for the synthesis of fluorescently labeled compounds.

Biology: Employed in the labeling of DNA fragments for visualization in capillary electrophoresis genotyping experiments and gel shift assays.

Medicine: Utilized in imaging bacterial peptidoglycan and other biological structures.

Industry: Applied in the development of photostable fluorescent dyes for various industrial applications .

Wirkmechanismus

The mechanism of action of R110 azide, 6-isomer involves its azide group reacting with alkynes to form triazole linkages. This reaction is facilitated by copper(I) catalysts and proceeds through a 1,3-dipolar cycloaddition mechanism. The resulting triazole linkage is highly stable and retains the fluorescent properties of the rhodamine dye, making it useful for various labeling and imaging applications .

Vergleich Mit ähnlichen Verbindungen

Fluorescein amidite (FAM): A commonly used fluorescent dye with similar photophysical properties but less photostable than R110 azide, 6-isomer.

DyLight 488: Another fluorescent dye that can be replaced by this compound due to its superior photostability.

Rhodamine B: A rhodamine dye with different functional groups and applications.

Uniqueness: this compound stands out due to its high photostability, making it more suitable for long-term imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its versatility in various scientific and industrial applications .

Eigenschaften

Molekularformel |

C24H20N6O4 |

|---|---|

Molekulargewicht |

456.5 g/mol |

IUPAC-Name |

3',6'-diamino-N-(3-azidopropyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C24H20N6O4/c25-14-3-6-17-20(11-14)33-21-12-15(26)4-7-18(21)24(17)19-10-13(2-5-16(19)23(32)34-24)22(31)28-8-1-9-29-30-27/h2-7,10-12H,1,8-9,25-26H2,(H,28,31) |

InChI-Schlüssel |

HOPHNLQKZDCUFU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N)OC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

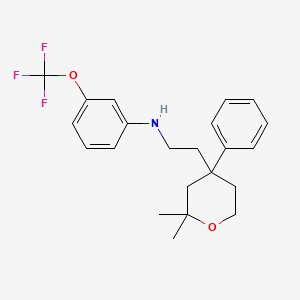

![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)

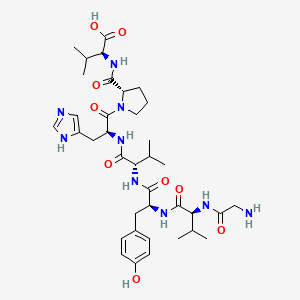

![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)

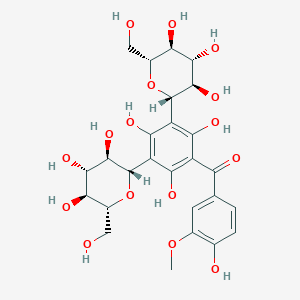

![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)